Cas no 5397-14-8 (Ethyl (4-Chlorophenyl)amino(oxo)acetate)

5397-14-8 structure
Nom du produit:Ethyl (4-Chlorophenyl)amino(oxo)acetate
Numéro CAS:5397-14-8
Le MF:C10H10ClNO3
Mégawatts:227.644301891327
MDL:MFCD00000611
CID:377153
PubChem ID:79380
Ethyl (4-Chlorophenyl)amino(oxo)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Acetic acid,2-[(4-chlorophenyl)amino]-2-oxo-, ethyl ester
- ethyl 2-(4-chloroanilino)-2-oxoacetate
- ETHYL 2-(4-CHLOROPHENYLAMINO)-2-OXOACETATE
- (4-chloro-phenyl)-oxalamic acid ethyl ester
- 4-Chlor-oxanilsaeure-aethylester
- AC1L2X9P
- AC1Q31YI
- Acetic acid, ((4-chlorophenyl)amino)oxo-, ethyl ester
- Acetic acid, [(4-chlorophenyl)amino]oxo-, ethyl ester
- ethyl [(4-chlorophenyl)amino](oxo)acetate
- ethyl [N-(4-chlorophenyl)carbamoyl]formate
- ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate
- ethyl 2-[(4-chlorophenyl)amino]-2-oxoaceta
- Oxalsaeure-aethylester-(4-chlor-anilid)
- SureCN1503906
- 2-(4-chloroanilino)-2-oxoacetic acid ethyl ester
- BS-10010
- SB80110
- DTXSID20202261
- ethyl 2-(4-chloroanilino)-2-oxo-acetate
- Ethyl (4-chloroanilino)(oxo)acetate
- BP-12442
- InChI=1/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
- ethyl 2-[(4-chlorophenyl)amino]-2-oxoacetate
- CS-M1142
- JFAOXNRPSKOLNC-UHFFFAOYSA-
- NSC-4446
- NSC4446
- NSC 4446
- SCHEMBL1503906
- EINECS 226-419-0
- MFCD00000611
- Oxanilic acid, 4'-chloro-, ethyl ester
- Ethyl N-(4-chlorophenyl)-2-oxoglycinate
- 5397-14-8
- AKOS000343832
- Ethyl2-((4-chlorophenyl)amino)-2-oxoacetate
- NS00032898
- ethyl [(4-chlorophenyl)carbamoyl]formate
- EN300-235635
- AI3-02052
- Ethyl 4'-chlorooxanilate
- Ethyl (4-chloroanilino)(oxo)acetate #
- N-(4-Chloro-Phenyl)-Oxalamic Acid Ethyl Ester
- Ethyl (4-Chlorophenyl)amino(oxo)acetate
-
- MDL: MFCD00000611
- Piscine à noyau: InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
- La clé Inchi: JFAOXNRPSKOLNC-UHFFFAOYSA-N
- Sourire: CCOC(C(NC1=CC=C(Cl)C=C1)=O)=O
Propriétés calculées
- Qualité précise: 227.035
- Masse isotopique unique: 227.034921
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 5
- Complexité: 237
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 55.4
Propriétés expérimentales
- Dense: 1.331
- Point d'ébullition: °Cat760mmHg
- Point d'éclair: °C
- Indice de réfraction: 1.574
- Le PSA: 55.4
- Le LogP: 1.91460
Ethyl (4-Chlorophenyl)amino(oxo)acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235635-0.25g |
ethyl [(4-chlorophenyl)carbamoyl]formate |
5397-14-8 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
TRC | B124905-50mg |
Ethyl [(4-Chlorophenyl)amino](oxo)acetate |
5397-14-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
Apollo Scientific | OR322620-1g |
Ethyl 4'-chlorooxanilate |
5397-14-8 | 1g |
£173.00 | 2024-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057402-1g |
Ethyl 2-(4-chlorophenylamino)-2-oxoacetate |
5397-14-8 | 98% | 1g |
¥1850.00 | 2024-05-09 | |
Enamine | EN300-235635-1g |
ethyl [(4-chlorophenyl)carbamoyl]formate |
5397-14-8 | 1g |
$414.0 | 2023-09-15 | ||
abcr | AB375343-1g |
Ethyl [(4-chlorophenyl)amino](oxo)acetate; . |
5397-14-8 | 1g |
€237.00 | 2024-04-17 | ||
A2B Chem LLC | AG20799-500mg |
Ethyl [(4-chlorophenyl)amino](oxo)acetate |
5397-14-8 | >95% | 500mg |
$412.00 | 2024-04-19 | |
A2B Chem LLC | AG20799-10g |
Ethyl [(4-chlorophenyl)amino](oxo)acetate |
5397-14-8 | >95% | 10g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AG20799-1g |
Ethyl [(4-chlorophenyl)amino](oxo)acetate |
5397-14-8 | >95% | 1g |
$439.00 | 2024-04-19 | |
Crysdot LLC | CD12063503-5g |
Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate |
5397-14-8 | 97% | 5g |
$527 | 2024-07-24 |
Ethyl (4-Chlorophenyl)amino(oxo)acetate Littérature connexe
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
5397-14-8 (Ethyl (4-Chlorophenyl)amino(oxo)acetate) Produits connexes
- 2059988-59-7(3-1-({(benzyloxy)carbonylamino}methyl)cyclopropyl-1,2-oxazole-4-carboxylic acid)
- 1134673-91-8(O-(1-cyclopropylethyl)hydroxylamine)
- 1269293-72-2(5-amino-2-chloropyridin-4-ol hydrochloride)
- 94823-73-1(2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine)
- 1005293-29-7(1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(oxolane-2-carbonyl)piperazine)
- 1806704-28-8(Ethyl 3-(3-bromo-2-oxopropyl)-5-methylbenzoate)
- 1805053-46-6(Ethyl 3-(difluoromethyl)-6-fluoro-2-iodopyridine-5-carboxylate)
- 431977-99-0(4-{2-3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetamido}phenyl acetate)
- 24373-79-3(3-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea)
- 2229153-55-1(methyl 3-hydroxy-3-(1H-pyrrol-3-yl)propanoate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:5397-14-8)Ethyl (4-Chlorophenyl)amino(oxo)acetate

Pureté:99%
Quantité:5g
Prix ($):785.0